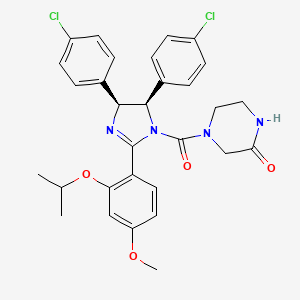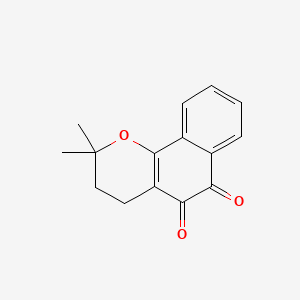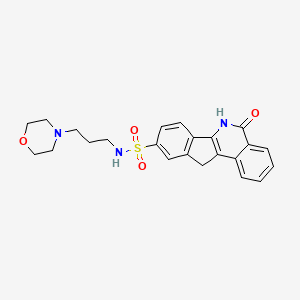
Nocodazole
Overview
Description
Nocodazole is an antineoplastic agent known for its ability to interfere with the polymerization of microtubules. This compound is widely used in cell biology research to synchronize the cell division cycle by arresting cells in the G2/M phase. This compound has a molecular formula of C14H11N3O3S and a molar mass of 301.32 g/mol .
Scientific Research Applications
Nocodazole is extensively used in scientific research, particularly in the fields of cell biology, cancer research, and drug development. Some of its key applications include:
Cell Cycle Synchronization: This compound is used to synchronize cells at specific phases of the cell cycle, aiding in the study of cell division and proliferation.
Cancer Research: Due to its ability to disrupt microtubule dynamics, this compound is used to study the mechanisms of cancer cell growth and to screen potential anticancer drugs.
Drug Development: This compound serves as a model compound for developing new drugs that target microtubules and other cellular structures.
Biological Studies: Researchers use this compound to investigate the roles of microtubules in various cellular processes, including vesicular transport and cytokinesis.
Mechanism of Action
Target of Action
Nocodazole primarily targets microtubules . Microtubules are a type of fiber that constitutes the cytoskeleton, playing several important roles in the cell, including vesicular transport, forming the mitotic spindle, and in cytokinesis .
Mode of Action
This compound exerts its effect by interfering with the polymerization of microtubules . It binds to β-tubulin and disrupts microtubule assembly/disassembly dynamics . This interference prevents the formation of metaphase spindles during the cell division cycle .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule network . By disrupting microtubule dynamics, this compound interferes with the normal functioning of the cytoskeleton, affecting processes such as vesicular transport and cell division . This compound also stimulates the expression of LATS2 , which potently inhibits the Wnt signaling pathway by abrogating the interaction between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9 .
Pharmacokinetics
It’s known that this compound is a small molecule with a molecular weight of 30132 , which may influence its bioavailability and distribution within the body.
Result of Action
This compound’s disruption of microtubule dynamics results in cell cycle arrest . Cells treated with this compound enter mitosis but cannot form metaphase spindles because microtubules cannot polymerize . The absence of microtubule attachment to kinetochores activates the spindle assembly checkpoint, causing the cell to arrest in prometaphase . Prolonged arrest of cells in mitosis due to this compound treatment typically results in cell death by apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can have different effects. High concentrations induce microtubule depolymerization, whereas low concentrations alter microtubule dynamics . Furthermore, the duration of treatment can also affect the outcome, with prolonged treatment leading to apoptosis .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Nocodazole interacts with β-tubulin, a protein that is a key component of microtubules . By binding to β-tubulin, this compound disrupts the assembly and disassembly dynamics of microtubules . This interaction with β-tubulin and the subsequent disruption of microtubule dynamics is the primary biochemical reaction involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interfering with the polymerization of microtubules, which are essential components of the cell’s cytoskeleton . This interference can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to decrease the oncogenic potential of cancer cells via microtubules-independent mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-tubulin, which disrupts the assembly and disassembly dynamics of microtubules . This disruption impairs the formation of the metaphase spindles during the cell division cycle . This compound also stimulates the expression of LATS2, which potently inhibits the Wnt signaling pathway by abrogating the interaction between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound treatment can significantly reduce the axon extension rate and increase the axon diameter without affecting the rate of production of axoplasm or microtubule polymer . Prolonged arrest of cells in mitosis due to this compound treatment typically results in cell death by apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, a dosage of 165–330 nM this compound significantly reduces axon extension rate and increases axon diameter .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are closely tied to its interaction with microtubules . This compound-dependent microtubule depolymerization can result in a loss in the colocalization of certain cellular components .
Subcellular Localization
This compound primarily localizes to the microtubules within the cell . Its effects on microtubule dynamics can influence its subcellular localization, as well as the localization of other proteins and cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nocodazole can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with thiophene-2-carbonyl chloride, followed by methylation with methyl chloroformate. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and chloroform, with the reactions being carried out under controlled temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The compound is often prepared in pharmaceutical-grade facilities, ensuring high purity and consistency. The final product is typically stored as a lyophilized powder to maintain stability and potency .
Chemical Reactions Analysis
Types of Reactions
Nocodazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various this compound derivatives with altered chemical and biological properties.
Comparison with Similar Compounds
Nocodazole is similar to other microtubule-targeting compounds such as vincristine, colcemid, and mebendazole. it has unique properties that make it particularly useful in research:
Vincristine: Like this compound, vincristine disrupts microtubule dynamics, but it is primarily used as a chemotherapeutic agent.
Colcemid: Colcemid also interferes with microtubule polymerization but has different pharmacokinetic properties compared to this compound.
Mebendazole: Mebendazole is structurally related to this compound, with a benzene ring replaced by thiophene. .
This compound’s reversible effects on microtubules and its ability to synchronize the cell cycle make it a valuable tool in cell biology research .
Properties
IUPAC Name |
methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRVNWMVYQXFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031800 | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nocodazole is a white powder. (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |
| Record name | SID46500439 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
31430-18-9 | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nocodazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nocodazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nocodazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08313 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nocodazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nocodazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nocodazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NOCODAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
570 °F (decomposes) (NTP, 1992) | |
| Record name | NOCODAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20800 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , , , ] Nocodazole is a well-established microtubule-destabilizing agent. It binds to β-tubulin, disrupting microtubule polymerization and dynamics. This disruption can lead to cell cycle arrest, specifically at the G2/M phase, by interfering with the formation of the mitotic spindle.
A: [, , , , ] Yes, research suggests that this compound can influence cellular processes independently of its microtubule-disrupting effects. For example, it has been shown to inhibit insulin-stimulated glucose transport in adipocytes at concentrations that do not significantly affect microtubule polymerization. Additionally, this compound has been reported to inhibit kinases, including ABL, c-KIT, BRAF, and MEK, which are involved in cell signaling pathways.
A: [] While the exact mechanism is not fully understood, this compound appears to directly affect glucose transporter function. In 3T3-L1 adipocytes, higher concentrations of this compound inhibited insulin-stimulated glucose uptake without preventing GLUT4 translocation to the cell surface. This suggests an effect on transporter activity itself rather than translocation.
A: [] this compound exhibits high affinity for several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK. Notably, it binds to the drug-resistant ABL(T315I) mutant. Docking simulations suggest that this compound's aminobenzimidazole moiety fits into the ATP binding sites of these kinases.
A: [] The molecular formula of this compound is C14H11N3O3S and its molecular weight is 301 Da.
ANone: While the provided research articles don't go into detail regarding specific spectroscopic data for this compound, such information can be found in resources like chemical databases and the compound's safety data sheet.
ANone: The provided research articles primarily focus on this compound's biological activity and don't provide specific information on its material compatibility or stability under various conditions.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action involves binding to tubulin and disrupting microtubule dynamics rather than catalyzing chemical reactions.
A: [, ] Yes, docking simulations have been performed to study the binding mode of this compound to kinases, specifically focusing on its interaction with the ATP binding site. These simulations provide insights into the structural basis of this compound's inhibitory activity against these kinases.
A: [] The low molecular weight of this compound (301 Da) suggests it could serve as a scaffold for developing more potent inhibitors. The aminobenzimidazole moiety has been identified as crucial for its interaction with kinases. Modifications to this and other parts of the molecule could potentially lead to derivatives with altered potency, selectivity, and pharmacological properties.
ANone: The provided research papers don't delve into specific details about this compound's formulation strategies or its stability under various conditions.
ANone: Specific information on SHE regulations surrounding this compound is not discussed in the provided research articles. As with all laboratory chemicals, appropriate handling, storage, and disposal procedures should be followed according to established safety guidelines and local regulations.
ANone: The provided research articles focus on the cellular and molecular effects of this compound and don't extensively cover its PK/PD properties like absorption, distribution, metabolism, and excretion (ADME).
A: [, , , , , ] Numerous in vitro studies have been conducted using various cell lines, including cancer cell lines, to investigate the effects of this compound on cell cycle progression, microtubule dynamics, signal transduction pathways, and apoptosis. Additionally, in vivo studies using animal models, such as the mouse footpad inoculation model for West Nile virus, have been conducted to investigate the role of microtubules in viral entry into the brain.
A: [, ] Resistance to this compound can arise through various mechanisms, including alterations in microtubule dynamics, mutations in tubulin, and upregulation of drug efflux pumps. Cross-resistance to other microtubule-targeting agents, such as taxanes and vinca alkaloids, can also occur.
ANone: The provided research doesn't focus on drug delivery and targeting strategies for this compound.
ANone: The research papers provided don't offer specific insights into biomarkers or diagnostics related to this compound treatment.
A: [, , , , , , ] Researchers employ a range of techniques to study this compound and its effects:* Flow Cytometry: This method is used to analyze cell cycle progression, identify cell populations in different phases, and assess apoptosis.* Immunofluorescence Microscopy: This technique visualizes microtubules and other cellular structures by labeling them with fluorescently tagged antibodies.* Western Blotting: This method allows for the detection and quantification of specific proteins, such as signaling molecules and cell cycle regulators, in cell lysates.* Real-time PCR: This technique quantifies gene expression levels, providing insights into the transcriptional regulation of genes involved in various cellular processes.
ANone: The provided research focuses on the biological effects of this compound and doesn't cover its environmental impact or degradation pathways.
ANone: The research papers provided do not explore the dissolution rate or solubility of this compound in various media.
ANone: The research articles provided don't detail the validation processes for specific analytical methods used in this compound research.
ANone: The provided research articles don't contain information on the quality control and assurance processes specific to this compound.
ANone: The research papers provided do not offer details on the immunogenicity of this compound or its potential to trigger immunological responses.
ANone: The research articles do not delve into interactions between this compound and drug transporters.
ANone: The research presented doesn't include specific information about this compound's influence on drug-metabolizing enzymes.
ANone: This set of research papers focuses on the biological activity of this compound and its use as a research tool, rather than its biocompatibility or biodegradability.
A: Researchers often use alternative microtubule-disrupting agents like vinblastine [], colchicine [, ], and taxol (paclitaxel) [, , ] to study microtubule dynamics and cell cycle progression. These agents have different mechanisms of action and effects on microtubule stability. The choice of agent depends on the specific research question being addressed.
ANone: The research articles provided do not address this compound's recycling or waste management aspects.
ANone: Specific research infrastructure and resources dedicated to this compound research are not discussed in the provided research articles.
A: [, , , ] this compound research exemplifies cross-disciplinary collaboration, bridging:* Cell Biology: Understanding microtubule function, cell division, and intracellular trafficking.* Cancer Research: Exploring this compound's anticancer properties and resistance mechanisms.* Immunology: Investigating the role of microtubules in immune cell function and pathogen responses. * Virology: Studying viral entry mechanisms and the role of microtubules in viral infection.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[5-[[7-[(2S)-2-hydroxy-3-(1-piperidinyl)propoxy]-6-methoxy-4-quinazolinyl]amino]-2-pyrimidinyl]-](/img/structure/B1683882.png)

![4-[[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]benzoic acid](/img/structure/B1683884.png)

![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)






![methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1683899.png)
![(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1683900.png)

